2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
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Overview
Description
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid, also known as 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, is a compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is characterized by its benzoxazine ring structure, which is a fused heterocyclic system containing both nitrogen and oxygen atoms. It is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes .
Mode of Action
It is suggested that it may interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to affect the cyclooxygenase pathway .
Result of Action
Related compounds have been shown to inhibit cox-1 and cox-2 enzymes, which could lead to anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of 2,5-dichlorobenzyl bromide as an alkylating agent in chemical synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring allows for substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like 2,5-dichlorobenzyl bromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)-3-oxo-2H-1,4-benzoxazine: This compound shares a similar benzoxazine ring structure but differs in the position and type of substituents.
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: Another closely related compound with an acetic acid group instead of a propanoic acid group.
Biological Activity
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid, also known as 3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.19 g/mol
- CAS Number : 26494-55-3
- IUPAC Name : 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid
Antinociceptive and Anti-inflammatory Effects
Research indicates that derivatives of benzoxazine compounds exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. Specifically, compounds with a selective agonist action for the cannabinoid receptor type 2 (CB2) have shown promise in treating conditions associated with chronic pain and inflammation without central nervous system side effects .
Antimicrobial Activity
Studies have demonstrated that benzoxazine derivatives possess antibacterial and antifungal activities. For instance, a study examining various monomeric alkaloids found that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their potential as antimicrobial agents.
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
Neuroprotective Properties
The neuroprotective potential of benzoxazine derivatives has been explored in the context of neurodegenerative diseases. Compounds activating the CB2 receptor may reduce neuroinflammation and protect neuronal cells from degeneration . This action is particularly relevant in conditions like Alzheimer's disease and multiple sclerosis.
The biological activity of this compound is largely attributed to its interaction with the endocannabinoid system, particularly through CB2 receptor activation. This mechanism leads to modulation of pain pathways and reduction of inflammatory responses without causing psychotropic effects typically associated with CB1 receptor activation .
Case Study 1: Analgesic Effects in Animal Models
In a controlled study involving animal models of neuropathic pain, administration of benzoxazine derivatives resulted in significant reductions in pain scores compared to control groups. The results suggest that these compounds can effectively modulate pain perception through peripheral mechanisms.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzoxazine derivatives showed that specific modifications to the chemical structure enhanced their efficacy against resistant strains of bacteria. The study highlighted the importance of structural optimization in developing effective antimicrobial agents.
Properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVBQNIVZKEXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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